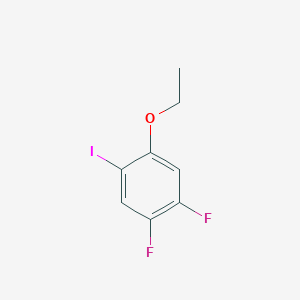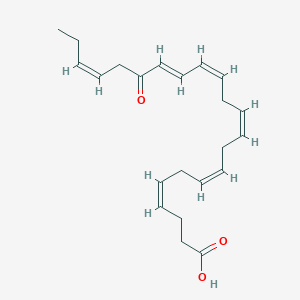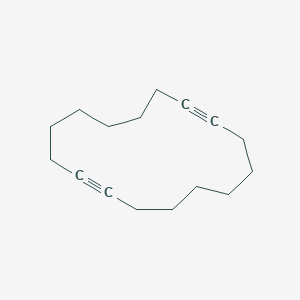![molecular formula C16H10O4 B14761100 5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene CAS No. 222-38-8](/img/structure/B14761100.png)
5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,16,18-tetraoxapentacyclo[117002,1004,8015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene is a complex organic compound characterized by its unique pentacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene typically involves multi-step organic reactions. The process often starts with the formation of the core pentacyclic structure, followed by the introduction of oxygen atoms through oxidation reactions. Specific reagents and catalysts are used to control the reaction conditions and ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the degree of unsaturation and alter the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional hydroxyl or carbonyl groups, while reduction reactions can produce more saturated derivatives.
Applications De Recherche Scientifique
5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure and reactivity make it a valuable tool for probing biological systems and understanding enzyme-catalyzed reactions.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs and diagnostic agents.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.
Mécanisme D'action
The mechanism by which 5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene exerts its effects involves interactions with molecular targets and pathways. The compound’s multiple oxygen atoms and conjugated double bonds enable it to participate in various chemical reactions, influencing biological processes and material properties. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biological systems or cross-linking in polymer synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7,17-trioxa-13-azapentacyclo[11.7.0.02,10.04,8.015,19]icosa-2,4(8),9,15(19)-tetraen-16-one
- 5,7,17-trioxa-13-azapentacyclo[11.7.0.02,10.04,8.015,19]icosa-2,4(8),9-trien-16-ol
Uniqueness
Compared to similar compounds, 5,7,16,18-tetraoxapentacyclo[117002,1004,8015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene stands out due to its higher oxygen content and unique pentacyclic structure
Propriétés
Numéro CAS |
222-38-8 |
|---|---|
Formule moléculaire |
C16H10O4 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene |
InChI |
InChI=1S/C16H10O4/c1-2-10-4-14-16(20-8-18-14)6-12(10)11-5-15-13(3-9(1)11)17-7-19-15/h1-6H,7-8H2 |
Clé InChI |
QMKBYGAFAUTCSR-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C3C(=C2)C=CC4=CC5=C(C=C43)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


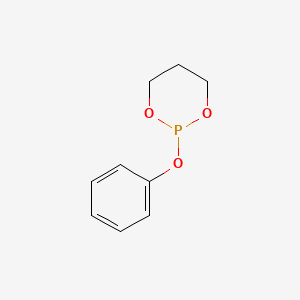
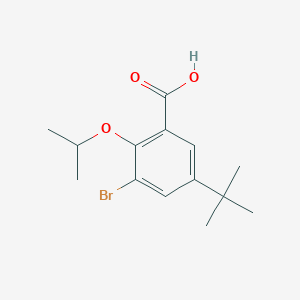


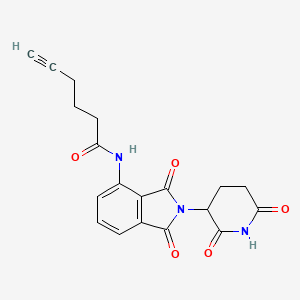
![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)
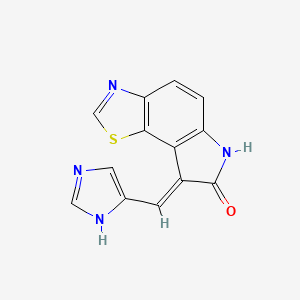
![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)
